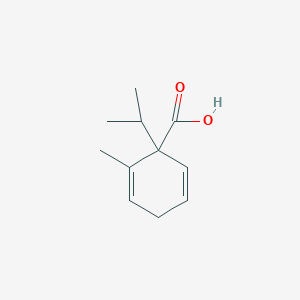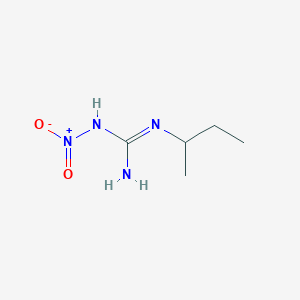
N-(1-Methylpropyl)-N'-nitroguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methylpropyl)-N’-nitroguanidine is an organic compound that belongs to the class of nitroguanidines It is characterized by the presence of a nitro group (-NO2) and a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpropyl)-N’-nitroguanidine typically involves the reaction of 1-methylpropylamine with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N-(1-Methylpropyl)-N’-nitroguanidine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
N-(1-Methylpropyl)-N’-nitroguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group leads to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(1-Methylpropyl)-N’-nitroguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(1-Methylpropyl)-N’-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and disrupt cellular processes.
相似化合物的比较
N-(1-Methylpropyl)-N’-nitroguanidine can be compared with other nitroguanidine derivatives, such as:
- N-(2-Methylpropyl)-N’-nitroguanidine
- N-(1-Ethylpropyl)-N’-nitroguanidine
- N-(1-Methylbutyl)-N’-nitroguanidine
These compounds share similar structural features but differ in their alkyl substituents. The unique properties of N-(1-Methylpropyl)-N’-nitroguanidine, such as its specific reactivity and biological activities, distinguish it from these related compounds.
属性
CAS 编号 |
35089-67-9 |
|---|---|
分子式 |
C5H12N4O2 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-butan-2-yl-1-nitroguanidine |
InChI |
InChI=1S/C5H12N4O2/c1-3-4(2)7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8) |
InChI 键 |
BOAXQVQUDGCBPJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N=C(N)N[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



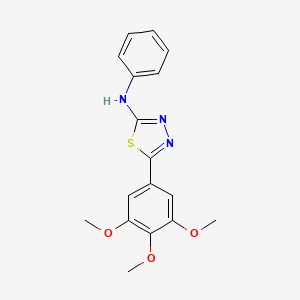


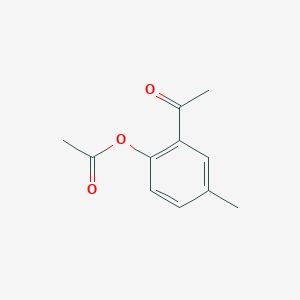

methanol](/img/structure/B14679790.png)
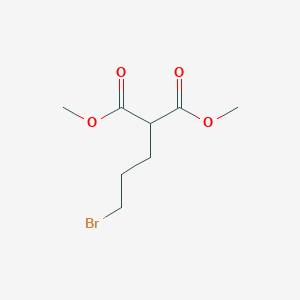
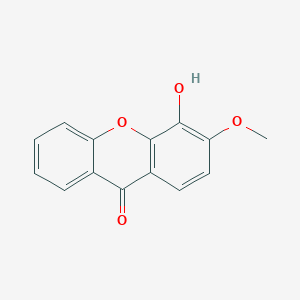
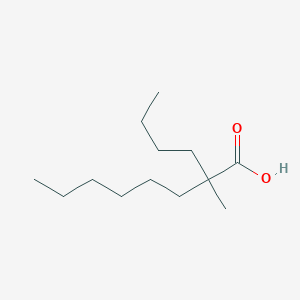

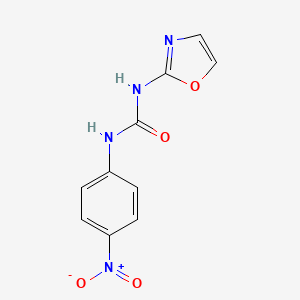
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
